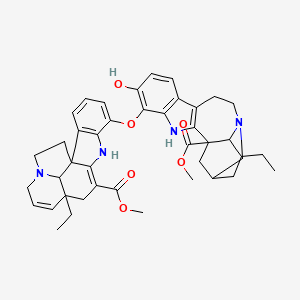
Dehydrotetrastachyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrotetrastachyne is a compound of significant interest in the field of organic chemistry It is known for its unique structure and reactivity, making it a valuable subject for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydrotetrastachyne typically involves complex organic reactions. One common method includes the use of transition metal-catalyzed cycloaromatisation of polyunsaturated acyclic building blocks. For instance, rhodium-catalyzed tetradehydro-Diels–Alder reactions of enediynes can be employed to produce highly substituted aromatic rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrotetrastachyne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Dehydrotetrastachyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mécanisme D'action
The mechanism by which dehydrotetrastachyne exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Tetradehydro-Diels–Alder Reaction Products: These compounds share similar structural features and reactivity.
Polyunsaturated Acyclic Building Blocks: These compounds are used in similar synthetic processes and have comparable applications.
Uniqueness: Dehydrotetrastachyne is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form highly substituted aromatic rings through cycloaromatisation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
91853-53-1 |
|---|---|
Formule moléculaire |
C42H48N4O6 |
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
methyl 12-ethyl-6-[(17-ethyl-6-hydroxy-1-methoxycarbonyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-5-yl)oxy]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C42H48N4O6/c1-5-24-19-23-20-42(39(49)51-4)34-26(13-17-46(22-23)36(24)42)25-11-12-29(47)33(31(25)43-34)52-30-10-7-9-28-32(30)44-35-27(37(48)50-3)21-40(6-2)14-8-16-45-18-15-41(28,35)38(40)45/h7-12,14,23-24,36,38,43-44,47H,5-6,13,15-22H2,1-4H3 |
Clé InChI |
KCVFUQASWJSPBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5OC6=CC=CC7=C6NC8=C(CC9(C=CCN1C9C78CC1)CC)C(=O)OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
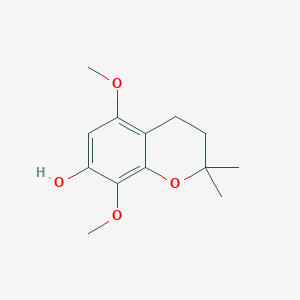
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
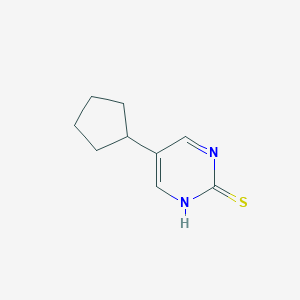


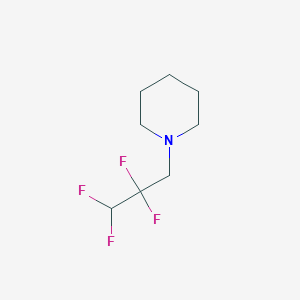
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
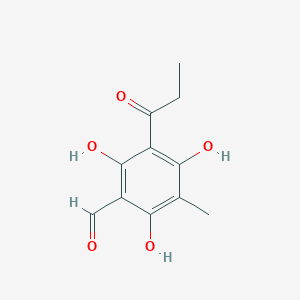

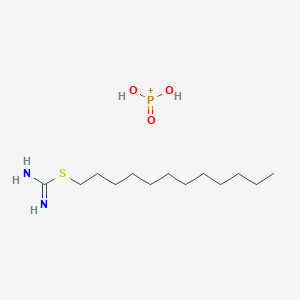
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)

![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)
